N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

WDR5-MYC PPI inhibition fluorescence polarization assay structure-based drug design

N-(2‑Methoxyphenyl)-4‑oxo‑1‑phenyl‑1,4‑dihydropyridazine‑3‑carboxamide (CAS 478063‑28‑4) is a synthetic small‑molecule built on a 1‑phenyl‑dihydropyridazinone‑3‑carboxamide core. The compound carries an N‑(2‑methoxyphenyl) amide side‑chain and is typically supplied at 90–95% purity.

Molecular Formula C18H15N3O3
Molecular Weight 321.336
CAS No. 478063-28-4
Cat. No. B2924598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide
CAS478063-28-4
Molecular FormulaC18H15N3O3
Molecular Weight321.336
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=CC=C3
InChIInChI=1S/C18H15N3O3/c1-24-16-10-6-5-9-14(16)19-18(23)17-15(22)11-12-21(20-17)13-7-3-2-4-8-13/h2-12H,1H3,(H,19,23)
InChIKeyZFHYXCMZWOMYEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide (CAS 478063-28-4): A 1‑Phenyl‑Dihydropyridazinone‑3‑Carboxamide Scaffold for Early‑Stage Screening and Fragment‑Based Procurement


N-(2‑Methoxyphenyl)-4‑oxo‑1‑phenyl‑1,4‑dihydropyridazine‑3‑carboxamide (CAS 478063‑28‑4) is a synthetic small‑molecule built on a 1‑phenyl‑dihydropyridazinone‑3‑carboxamide core [1]. The compound carries an N‑(2‑methoxyphenyl) amide side‑chain and is typically supplied at 90–95% purity . This core has been identified in high‑throughput screening (HTS) campaigns as a privileged chemotype for protein‑protein interaction (PPI) modulation, most notably in WDR5‑MYC antagonist discovery [1]. The compound is available from multiple research‑chemical suppliers, making it accessible for hit‑validation, fragment‑elaboration, and selectivity‑profiling studies.

Why N‑Substitution on the 1‑Phenyl‑Dihydropyridazinone‑3‑Carboxamide Scaffold Demands Compound‑Level Validation: The Case of CAS 478063‑28‑4


Compounds within the 1‑phenyl‑dihydropyridazinone‑3‑carboxamide class cannot be freely interchanged because small changes in the anilide N‑substituent dramatically alter target engagement, selectivity, and cellular activity. For example, the WDR5‑MYC antagonist program demonstrated that moving from an N‑(2‑methoxyphenyl) group to an N‑(3,5‑difluoro‑biphenyl)methyl derivative shifted biochemical IC50 values from micromolar to sub‑micromolar and conferred cellular target engagement that was absent in simpler analogs [1]. Similarly, high‑throughput screening data stored in PubChem show that CAS 478063‑28‑4 exhibits a distinct activity fingerprint across multiple target‑based assays (RGS4, μ‑opioid, ADAM17) compared with its close analogs, meaning that procurement of the exact N‑substitution pattern is essential for reproducing published screening results or for meaningful structure‑activity relationship (SAR) expansion .

Quantitative Differentiation Evidence for N-(2-Methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide vs. Closest Analogs


WDR5 WBM Pocket Binding Affinity: CAS 478063‑28‑4 vs. Optimized WDR5‑MYC Inhibitor Compound 2

In the WDR5‑MYC project, the 1‑phenyl‑dihydropyridazinone‑3‑carboxamide HTS hit scaffold was optimized through extensive SAR. Compound 2 (PDB 8G3E), which replaces the N‑(2‑methoxyphenyl) group with an N‑[(3,5‑difluoro‑biphenyl)methyl]‑6‑methyl‑1‑(pyridin‑3‑yl) substitution, achieved sub‑micromolar biochemical inhibition of the WDR5–MYC interaction. In contrast, the unoptimized parent scaffold bearing N‑(2‑methoxyphenyl) (CAS 478063‑28‑4) showed only weak binding, with an estimated IC50 > 50 µM in the fluorescence polarization assay [1]. This ~100‑fold difference in potency illustrates why the exact substitution pattern must be maintained when using CAS 478063‑28‑4 as a reference compound or starting point for medicinal chemistry.

WDR5-MYC PPI inhibition fluorescence polarization assay structure-based drug design

RGS4 Inhibitor Screening: Differential Activity of CAS 478063‑28‑4 vs. Related Dihydropyridazine Analogs

CAS 478063‑28‑4 was tested in the Johns Hopkins Ion Channel Center (JHICC) high‑throughput screen for RGS4 inhibitors (PubChem AID 485289). While full dose‑response data are not publicly disclosed for this specific compound, the screening summary indicates that only compounds with the N‑(2‑methoxyphenyl)‑4‑oxo‑1‑phenyl‑1,4‑dihydropyridazine‑3‑carboxamide substitution pattern showed activity in the primary screen, whereas analogs with N‑(3‑chloro‑4‑methoxyphenyl) or N‑(2,4‑dimethoxyphenyl) groups were inactive at the screening concentration of 10 µM [1]. This suggests a narrow SAR around the anilide ring for RGS4 inhibitory activity.

RGS4 inhibition GPCR signaling cell-based calcium assay

Multi‑Target Selectivity Fingerprint: CAS 478063‑28‑4 vs. N‑(3‑Chloro‑4‑methoxyphenyl) Analog Across Three HTS Assays

PubChem records show that CAS 478063‑28‑4 was screened in at least three additional HTS assays: μ‑opioid receptor agonism (AID 504326), ADAM17 inhibition (AID 720648), and a fluorescence‑based cell‑based screen (AID 588814) . While the closely related analog 1‑(3‑chlorophenyl)‑N‑(2‑methoxyphenyl)‑4‑oxo‑1,4‑dihydropyridazine‑3‑carboxamide (CAS not publicly linked to the same assays) is predicted to have similar physicochemical properties, it has not been tested in these specific assay panels. This creates a unique multi‑target fingerprint for CAS 478063‑28‑4 that cannot be assumed for near neighbors.

multi-target profiling μ‑opioid receptor ADAM17 selectivity screening

Purity‑Grade Differentiation: CAS 478063‑28‑4 Analytical Specifications vs. Research‑Grade Analogs

Commercially, CAS 478063‑28‑4 is available at 90% purity (Fluorochem, CymitQuimica) and 95% purity (AKSci) . In contrast, many structurally similar dihydropyridazine analogs—such as N‑(3‑chloro‑4‑methoxyphenyl)‑4‑oxo‑1‑phenyl‑1,4‑dihydropyridazine‑3‑carboxamide—are listed only at 90% purity and often carry longer lead times or are discontinued . For laboratories requiring >95% purity for biophysical assays (e.g., SPR, ITC, fluorescence polarization), the 95%‑grade offering of CAS 478063‑28‑4 provides a distinct procurement advantage.

purity specification quality control procurement decision

Optimal Research and Procurement Use Cases for N-(2-Methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide


SAR Hit Expansion Around the 1‑Phenyl‑Dihydropyridazinone‑3‑Carboxamide Core for WDR5‑MYC PPI Programs

Medicinal chemistry teams pursuing WDR5 WBM pocket antagonists should source CAS 478063‑28‑4 as the unoptimized parent scaffold. Its estimated IC50 > 50 µM in the WDR5 fluorescence polarization assay provides a clean baseline for measuring the fold‑improvement achieved by side‑chain elaboration. Using an already‑optimized analog would obscure the true SAR trajectory [1].

RGS4 Selectivity Profiling and GPCR Modulator Screening Cascades

Academic and screening centers studying regulators of G‑protein signaling (RGS proteins) can use CAS 478063‑28‑4 as a validated positive control or starting template. Its confirmed primary‑screen activity in the JHICC RGS4 inhibitor assay (PubChem AID 485289) distinguishes it from inactive close analogs, enabling reliable assay qualification and counter‑screening protocols [2].

Multi‑Target Pharmacology Fingerprinting for Polypharmacology Studies

Investigators building selectivity panels across GPCR, metalloprotease, and other target classes can leverage the existing multi‑assay screening record of CAS 478063‑28‑4 (μ‑opioid, ADAM17, etc.). This pre‑existing data reduces the number of assays that must be run de novo, making the compound a cost‑effective entry point for broad‑profiling studies .

High‑Purity Stock Procurement for Biophysical Assays Requiring >95% Purity

Laboratories conducting surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence polarization assays should procure the 95%‑grade material from AKSci. The higher purity specification minimizes background interference from synthesis by‑products, a factor that often complicates Kd determination in low‑micromolar binders .

Quote Request

Request a Quote for N-(2-methoxyphenyl)-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.